4-(Methylsulfanyl)-3-oxo-2-phenyl-3lambda~5~-quinazoline
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Overview
Description
4-(Methylsulfanyl)-3-oxo-2-phenyl-3lambda~5~-quinazoline is a heterocyclic compound that contains sulfur, oxygen, and nitrogen atoms within its structure. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-3-oxo-2-phenyl-3lambda~5~-quinazoline typically involves the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of polyphosphoric acid or POCl3 . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)-3-oxo-2-phenyl-3lambda~5~-quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium ethylate for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted quinazoline derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)-3-oxo-2-phenyl-3lambda~5~-quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . Additionally, it can modulate signaling pathways related to inflammation and immune response, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)quinoline: Another sulfur-containing heterocycle with similar biological activities.
2-Methoxy-4-(methylsulfanyl)benzoic acid: A precursor used in the synthesis of 4-(Methylsulfanyl)-3-oxo-2-phenyl-3lambda~5~-quinazoline.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
113760-17-1 |
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Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-methylsulfanyl-3-oxido-2-phenylquinazolin-3-ium |
InChI |
InChI=1S/C15H12N2OS/c1-19-15-12-9-5-6-10-13(12)16-14(17(15)18)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
OUACNINEYIVYBL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=[N+](C(=NC2=CC=CC=C21)C3=CC=CC=C3)[O-] |
Origin of Product |
United States |
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